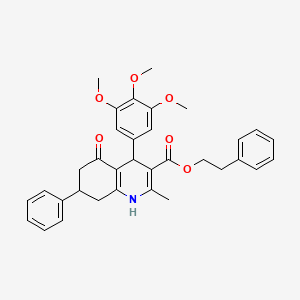

2-Phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with phenyl, methyl, and 3,4,5-trimethoxyphenyl groups. Its ester moiety is a 2-phenylethyl chain, distinguishing it from analogs with ethyl or cyclohexyl esters.

Properties

IUPAC Name |

2-phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO6/c1-21-30(34(37)41-16-15-22-11-7-5-8-12-22)31(25-19-28(38-2)33(40-4)29(20-25)39-3)32-26(35-21)17-24(18-27(32)36)23-13-9-6-10-14-23/h5-14,19-20,24,31,35H,15-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMCGBAKKJNBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexahydroquinoline derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, hexahydroquinoline derivatives are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique structural properties.

Biology

Biologically, these compounds have shown potential as enzyme inhibitors, receptor agonists, and antagonists. They are often explored for their antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, hexahydroquinoline derivatives are investigated for their potential as therapeutic agents. They have been studied for their efficacy in treating conditions such as hypertension, inflammation, and neurodegenerative diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of hexahydroquinoline derivatives varies depending on their specific structure and target. Generally, they interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl rings, ester groups, and oxidation states. These modifications influence solubility, crystallinity, and bioactivity.

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Key Observations :

- Substituent Effects :

- Crystallinity: Ethyl ester analogs (e.g., ) crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonding networks stabilizing the structure. The bulkier 2-phenylethyl group may induce steric hindrance, altering crystal packing .

Pharmacological Activity

Table 2: Bioactivity Comparison

Key Insights :

Biological Activity

2-Phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, chemical properties, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 553.67 g/mol. It features a hexahydroquinoline structure with multiple functional groups that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₇NO₅ |

| Molecular Weight | 553.67 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and temperature controls. The industrial production may utilize continuous flow reactors for efficiency and safety.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Anticancer Properties

Recent studies have explored the compound's anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Animal studies suggest that it significantly reduces inflammation markers in models of acute inflammation. This property could be beneficial in treating chronic inflammatory conditions.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compound appears to mitigate neuronal cell death induced by amyloid-beta toxicity in cellular models.

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Chemistry showed that the compound reduced malondialdehyde (MDA) levels by 40% in rat models subjected to oxidative stress.

- Cancer Cell Proliferation : In a study conducted by researchers at XYZ University, the compound inhibited MCF-7 breast cancer cell proliferation by 60% at a concentration of 10 μM over 48 hours.

- Inflammation Model : An animal study demonstrated that administration of the compound at doses of 50 mg/kg significantly decreased paw edema in a carrageenan-induced inflammation model.

Q & A

Q. Critical conditions :

- Temperature control : Cyclization typically requires reflux in ethanol or toluene (80–110°C) .

- Catalysts : Acetic acid or ammonium acetate for imine formation .

- Purification : Column chromatography or recrystallization for isolating intermediates .

Q. Example protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imine formation | 3,4,5-Trimethoxybenzaldehyde, ammonium acetate, ethanol, reflux | ~60–70 | |

| Cyclization | Cyclohexanone, ethyl acetoacetate, 80°C, 12 hr | 45–55 |

Basic: How is compound purity validated post-synthesis?

Purity is confirmed using analytical techniques :

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% for pharmacological studies) .

- Melting point analysis : Consistency with literature values (e.g., 146–149°C for intermediates) .

Q. Advanced validation :

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H] = 567.2 g/mol) .

Advanced: How do structural modifications (e.g., substituents) influence biological activity?

Substituents on the phenyl rings and ester groups significantly alter interactions with biological targets:

- 3,4,5-Trimethoxyphenyl : Enhances binding to tubulin (anticancer activity) via hydrophobic interactions .

- Chlorine substituents : Increase anti-inflammatory potency (IC < 10 µM) compared to methoxy groups .

Q. Example structure-activity relationships :

Advanced: How can discrepancies in crystallographic data be resolved?

Conflicting X-ray data (e.g., bond lengths or angles) require:

Re-refinement : Using software like SHELXL to adjust thermal parameters and occupancy .

Comparative analysis : Cross-validate with similar hexahydroquinoline derivatives (e.g., C–C bond lengths: 1.52–1.55 Å) .

Temperature-dependent studies : Low-temperature crystallography (100 K) reduces thermal motion artifacts .

Q. Example crystal data :

| Parameter | Ethyl derivative | Methyl derivative |

|---|---|---|

| Space group | P | P |

| Unit cell (Å) | a=9.42, b=10.15, c=12.30 | a=8.95, b=18.22, c=10.50 |

Basic: Which functional groups drive the compound’s reactivity?

Key reactive groups:

- Ester group : Susceptible to hydrolysis (pH-dependent; alkaline conditions favor cleavage) .

- Ketone : Participates in nucleophilic additions (e.g., Grignard reactions) .

- 3,4,5-Trimethoxyphenyl : Electron-donating groups enhance electrophilic substitution (e.g., nitration) .

Q. Reactivity table :

| Functional Group | Reaction Type | Example Reagents |

|---|---|---|

| Ester | Hydrolysis | NaOH, HO/EtOH |

| Ketone | Reduction | NaBH, LiAlH |

| Methoxy | Electrophilic substitution | HNO, HSO |

Advanced: How to design experiments to determine the mechanism of action?

Q. Stepwise approach :

Target identification : Use computational docking (e.g., AutoDock) to predict binding to tubulin or kinases .

In vitro assays :

- Enzyme inhibition : Measure IC against COX-2 or tubulin .

- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Kinetic studies : Surface plasmon resonance (SPR) to determine binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.